

# Application Notes and Protocols for I-123 MIBG Scintigraphy in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Iodine-123 metaiodobenzylguanidine (I-123 MIBG) scintigraphy in the context of neuroblastoma research. This powerful imaging technique is crucial for diagnosis, staging, response assessment, and long-term follow-up of this pediatric cancer.[1][2][3]

## Introduction to I-123 MIBG Scintigraphy in Neuroblastoma

Neuroblastoma, a common solid extracranial tumor in children, originates from the embryonic neural crest cells of the sympathetic nervous system.[1][3] A key characteristic of most neuroblastoma cells is the expression of the norepinephrine transporter (NET), which facilitates the uptake of norepinephrine and its analogs. I-123 MIBG is a structural analog of norepinephrine and is actively transported into neuroblastoma cells by the NET. This specific uptake mechanism allows for targeted imaging of tumor locations throughout the body.[4]

I-123 MIBG scintigraphy has demonstrated high sensitivity (88-97%) and specificity (83-92%) for detecting neuroblastoma.[1][5] It is a cornerstone in the management of neuroblastoma, providing essential information for staging the disease and evaluating its response to treatment.[1][2] The addition of single-photon emission computed tomography (SPECT) and SPECT/CT can further enhance the identification and characterization of tumor sites.[2]



### **Quantitative Data Summary**

For reproducible and comparable results in a research setting, adherence to standardized quantitative parameters is essential. The following tables summarize key quantitative data for I-123 MIBG scintigraphy in pediatric neuroblastoma.

Table 1: Radiopharmaceutical Dosage

| Parameter                 | Value                                                   | Notes                                                                                                     |
|---------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Radiopharmaceutical       | I-123<br>metaiodobenzylguanidine (I-<br>123 MIBG)       | Commercially available in a ready-to-use formulation.[4]                                                  |
| Pediatric Dosage          | 370 MBq (10 mCi) per 1.73 m²<br>body surface area       | Minimum dose: 74 MBq (2<br>mCi); Maximum dose: 370<br>MBq (10 mCi).[6]                                    |
| EANM Recommended Activity | Minimum: 37 MBq (1 mCi);<br>Maximum: 400 MBq (10.8 mCi) | The European Association of Nuclear Medicine (EANM) provides slightly higher activity recommendations.[1] |
| Adult Dosage              | 296 MBq (8 mCi)                                         | For older adolescents or adults in the study.[7]                                                          |
| Administration Route      | Slow intravenous injection                              | Administered over a period of up to 5 minutes.[7]                                                         |

**Table 2: Imaging Parameters and Timing** 



| Parameter                     | Specification                                       | Rationale/Notes                                                                          |
|-------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------|
| Imaging Time Point            | 20-24 hours post-injection                          | Optimal time for tumor uptake and background clearance.[1]                               |
| Optional Early Imaging        | 4-6 hours post-injection                            | No longer routinely recommended as it may lead to false-positive or negative results.[1] |
| Delayed Imaging               | 48 hours post-injection                             | Can sometimes improve lesion detection, though not standard practice.[8]                 |
| Collimator                    | Low-energy, high-resolution (LEHR) or Medium energy | LEHR is commonly used;<br>medium energy can also be<br>employed.[9][10]                  |
| Energy Window                 | 20% window centered at 159 keV                      | Standard for I-123 imaging.[7]                                                           |
| Planar Imaging Matrix         | 128x128 with zoom or<br>256x256                     | For whole-body and spot views.[7]                                                        |
| SPECT Acquisition             | Noncircular, continuous acquisition                 | Provides 3D localization of uptake.                                                      |
| CT for Attenuation Correction | Low-dose CT                                         | Used in SPECT/CT to improve image quality and for anatomical localization.               |

**Table 3: Quantitative Analysis and Scoring Systems** 



| Analysis Method       | Description                                                                                                                 | Key Metrics                                                                                                                                                   |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SIOPEN Scoring Method | A semi-quantitative method based on the extent of skeletal disease in 12 body segments. Uptake intensity is not considered. | Numerical scores from 0-6 are assigned to each of the 12 body segments based on the extent of abnormal uptake.[11] [12]                                       |
| Quantitative SPECT/CT | Utilizes standardized uptake values (SUVs) for objective assessment of tumor uptake.                                        | SUVmax: Maximum pixel value within a region of interest (ROI). SUVpeak: Average SUV within a small, fixed-size ROI centered on the highest uptake voxels.[13] |
| Normal Tissue SUVmax  | Provides a reference for tumor uptake.                                                                                      | Liver: 0.5 - 3.2; Parotid glands: ~4.0; Submandibular glands: ~3.0.[14]                                                                                       |

# Experimental Protocols Patient Preparation Protocol

- Informed Consent: Obtain written informed consent from the patient's legal guardian(s).
- Medication Review: Review the patient's current medications. Several drugs can interfere
  with MIBG uptake and should be discontinued prior to the study. These include certain
  antihypertensives (e.g., labetalol, calcium channel blockers), sympathomimetics (e.g.,
  pseudoephedrine), and some antidepressants.[7][10] The withdrawal period can be up to two
  weeks.[7]
- Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a saturated solution of potassium iodide (SSKI).[6]
  - Start 24 hours prior to I-123 MIBG injection and continue for a total of 3 days.
  - Dosage is age-dependent:
    - Newborns: 16 mg daily.[7]



1 month - 3 years: 32 mg daily.[7]

3 - 13 years: 65 mg daily.[7]

Over 13 years: 130 mg daily.[7]

- Bowel Preparation: A bowel prep (e.g., citrate of magnesia) is required the night after the injection to reduce bowel activity which can interfere with image interpretation.[7]
- Sedation/Anesthesia: For young children who are unable to remain still, sedation or general anesthesia may be necessary to ensure high-quality images. This should be coordinated with an anesthesiology team.[1]

### **Radiopharmaceutical Administration Protocol**

- Dose Calibration: Calibrate the I-123 MIBG dose to the time of administration. The radiopharmaceutical typically has an expiration of 36 hours post-calibration.[9]
- Aseptic Technique: Using aseptic techniques and appropriate radiation safety measures, draw the calculated dose into a shielded syringe.[9]
- Intravenous Injection: Administer the I-123 MIBG via a slow intravenous injection, preferably over a period of up to 5 minutes.[7]

### **Image Acquisition Protocol**

- Timing: Perform imaging approximately 24 hours after the I-123 MIBG injection.[14]
- Planar Imaging:
  - Acquire anterior and posterior whole-body sweeps. For teenagers and adults, a scan speed of 5 cm/min with a 256x1024 matrix is typical.[10]
  - For pediatric patients, spot views of the entire body are the reference method, with acquisitions of 250,000 counts or 10 minutes per image.[7]
- SPECT/CT Imaging:



- Perform SPECT/CT of the chest, abdomen, pelvis, or any other areas of suspected disease.
- Use a noncircular, continuous acquisition protocol.
- A low-dose CT scan should be acquired for attenuation correction and anatomical localization.

### **Data Analysis Protocol**

- Visual Interpretation: An experienced nuclear medicine physician should visually interpret the images, identifying areas of abnormal MIBG uptake.
- Semi-Quantitative Analysis (SIOPEN Method):
  - Divide the skeleton into 12 segments.
  - Assign a numerical score (0-6) to each segment based on the extent of MIBG-avid disease.
  - The total score provides an objective measure of skeletal disease burden.[11]
- Quantitative Analysis (SPECT/CT):
  - Reconstruct the SPECT data with attenuation and scatter correction.
  - Draw regions of interest (ROIs) around tumors and normal tissues (e.g., liver).
  - Calculate SUVmax and SUVpeak for each lesion.[13]
  - Changes in SUV values between scans can be used to assess treatment response. A 30% change is often considered significant.[13]

# Visualizations Signaling Pathway of MIBG Uptake





Click to download full resolution via product page

Caption: Cellular uptake and sequestration of I-123 MIBG in neuroblastoma cells.

### **Experimental Workflow for I-123 MIBG Scintigraphy**





Click to download full resolution via product page

Caption: Workflow for I-123 MIBG scintigraphy in neuroblastoma research.



### **Logical Relationship for Quantitative Analysis**



Click to download full resolution via product page

Caption: Logical flow for quantitative SPECT/CT analysis in neuroblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. ams-lb.com [ams-lb.com]



- 4. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 123I-meta-iodobenzylguanidine scintigraphy for the detection of neuroblastoma and pheochromocytoma: results of a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. medfordradiology.com [medfordradiology.com]
- 8. researchgate.net [researchgate.net]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. radiology.unm.edu [radiology.unm.edu]
- 11. 123I-mIBG scintigraphy in neuroblastoma: development of a SIOPEN semi-quantitative reporting ,method by an international panel PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 123I-mIBG scintigraphy in neuroblastoma: development of a SIOPEN semi-quantitative reporting ,method by an international panel PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for I-123 MIBG Scintigraphy in Neuroblastoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672010#protocol-for-i-123-mibg-scintigraphy-in-neuroblastoma-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com